The compound can be synthesized through various chemical processes, often involving substitutions on quinoline derivatives. It falls under the category of halogenated quinolines, which are known for their diverse biological properties, including antimicrobial and anticancer activities. The molecular formula for 6-bromo-4-chloro-7-methylquinoline is , with a molecular weight of approximately 272.53 g/mol .
The synthesis of 6-bromo-4-chloro-7-methylquinoline can be achieved through several methods, typically involving halogenation and methylation reactions. One common approach involves:
For example, one synthesis route includes the reaction of 6-bromoquinoline with POCl3 to introduce the chlorine atom, followed by methylation using methyl iodide .
The molecular structure of 6-bromo-4-chloro-7-methylquinoline consists of a fused bicyclic system featuring a benzene ring fused to a pyridine ring. The presence of bromine at the 6-position and chlorine at the 4-position significantly influences its chemical properties.
6-Bromo-4-chloro-7-methylquinoline participates in various chemical reactions typical of halogenated compounds:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
The mechanism of action for compounds like 6-bromo-4-chloro-7-methylquinoline often involves interaction with biological targets such as enzymes or receptors. The presence of halogens can enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.
Research indicates that quinoline derivatives may exhibit mechanisms such as:
The physical properties of 6-bromo-4-chloro-7-methylquinoline include:
Chemical properties include reactivity towards nucleophiles due to the presence of halogens, making it suitable for further chemical modifications .
6-Bromo-4-chloro-7-methylquinoline is primarily used in:
Halogenation represents a cornerstone in the functionalization of quinoline scaffolds, enabling precise installation of bromine and chlorine atoms at specific ring positions. For 6-bromo-4-chloro-7-methylquinoline, sequential halogenation typically begins with bromination of a pre-formed quinoline core or halogenation of aniline precursors prior to cyclization. A prominent approach involves direct electrophilic halogenation of 7-methylquinoline derivatives using molecular bromine (Br₂) or N-bromosuccinimide (NBS), with the methyl group at C7 directing electrophilic attack to the adjacent C6 position through steric and electronic effects [1] [8]. Subsequent nucleophilic chlorination at C4 is achieved using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), leveraging the displacement of hydroxyl groups in 4-quinolinones. Alternative routes employ fully halogenated precursors like 4,7-dichloroquinoline, where regioselective bromination at C6 occurs under controlled conditions to prevent polybromination [8].
Table 1: Halogenation Reagents for 6-Bromo-4-chloro-7-methylquinoline Synthesis
Halogenation Step | Reagents | Position | Key Advantages |
---|---|---|---|
Bromination | NBS/Br₂ in DCM or CCl₄ | C6 | High regioselectivity due to C7-methyl directing effect |
Chlorination | POCl₃ (neat or toluene) | C4 | Efficient conversion of 4-hydroxy group to chloride |
Sequential Halogenation | PCl₅ followed by Br₂ | C4 then C6 | Avoids intermediate purification |
Regioselective synthesis frequently employs catalytic cyclization of halogen-substituted anilines with carbonyl compounds. A key patent (CN106432073B) details the condensation of 4-bromoaniline derivatives with ethyl propiolate, followed by acid-catalyzed cyclization to form the quinoline core. This method strategically positions the bromine atom before ring formation, ensuring regiochemical fidelity [1]. For simultaneous bromo-chloro installation, copper-catalyzed cyclizations using Cu(I)Cl or Cu(I)Br enable tandem halogen incorporation during heterocycle construction. These protocols leverage:
Reaction parameter optimization significantly enhances yields and purity:
Table 2: Optimized Conditions for Key Synthetic Steps
Synthetic Stage | Optimal Conditions | Yield Improvement | Byproduct Reduction |
---|---|---|---|
Quinoline Cyclization | Diphenyl ether, 210°C, N₂ atmosphere | 78% → 92% | Oligomer side products <3% |
C4 Chlorination | POCl₃/DMF (cat.), 80°C, 2h | 62% → 89% | Hydrolysis products <1% |
C6 Bromination | NBS, AIBN (cat.), CCl₄, 40°C, 1h | 70% → 95% | Dibromoquinoline <0.5% |
Solvent polarity dramatically influences reaction pathways:
Catalysts enable milder conditions and enhanced selectivity:
The halogen-rich architecture of 6-bromo-4-chloro-7-methylquinoline serves as a versatile platform for downstream functionalization:
Table 3: Derivative Generation via Post-Synthetic Modifications
Reaction Type | Reagents/Conditions | Key Products | Application Relevance |
---|---|---|---|
Cross-Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxane/H₂O | 6-Aryl-4-chloro-7-methylquinolines | Pharmaceutical intermediates (e.g., kinase inhibitors) |
Amination | Primary/secondary amines, DIPEA, DMSO, 90°C | 4-Aminoquinoline derivatives | Antimalarial/anticancer scaffolds |
Carbonyl Formation | t-BuLi (C6), DMF, then H₃O⁺ | 6-Formyl-4-chloro-7-methylquinoline | Aldehyde precursors for Schiff base ligands |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7